molecular formula C34H16F2N4 B12583798 5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile CAS No. 194936-26-0

5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile

Cat. No.: B12583798
CAS No.: 194936-26-0
M. Wt: 518.5 g/mol
InChI Key: GWNVMFYTYNCFNP-UHFFFAOYSA-N
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Description

5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile typically involves a multi-step process. One common method includes the use of palladium-catalyzed Sonogashira coupling reactions. This reaction involves the coupling of 4-ethynylfluorobenzene with a suitable pyrazine derivative under specific conditions, such as the presence of a palladium catalyst and a base .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile is unique due to its combination of a pyrazine core with fluorinated phenyl groups, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

194936-26-0

Molecular Formula

C34H16F2N4

Molecular Weight

518.5 g/mol

IUPAC Name

5,6-bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C34H16F2N4/c35-29-17-9-25(10-18-29)3-1-23-5-13-27(14-6-23)33-34(40-32(22-38)31(21-37)39-33)28-15-7-24(8-16-28)2-4-26-11-19-30(36)20-12-26/h5-20H

InChI Key

GWNVMFYTYNCFNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C3=NC(=C(N=C3C4=CC=C(C=C4)C#CC5=CC=C(C=C5)F)C#N)C#N

Origin of Product

United States

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